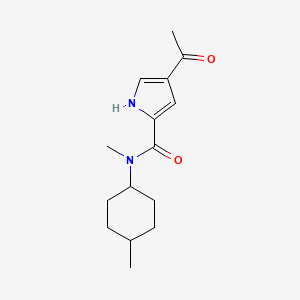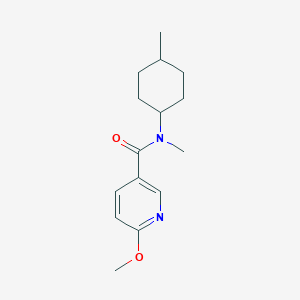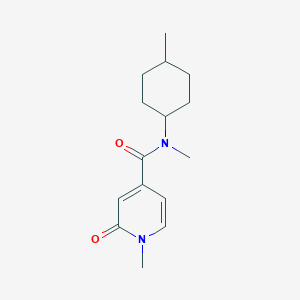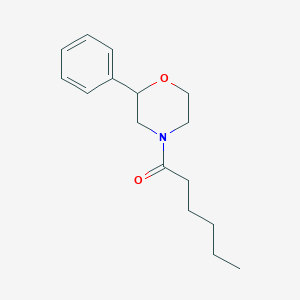
1-(2-Phenylmorpholin-4-yl)hexan-1-one
概要
説明
1-(2-Phenylmorpholin-4-yl)hexan-1-one is an organic compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring substituted with a phenyl group and a hexanone chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenylmorpholin-4-yl)hexan-1-one typically involves multi-step organic reactions. One common method is the reaction of 2-phenylmorpholine with hexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
1-(2-Phenylmorpholin-4-yl)hexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the morpholine nitrogen, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
科学的研究の応用
1-(2-Phenylmorpholin-4-yl)hexan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(2-Phenylmorpholin-4-yl)hexan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes.
類似化合物との比較
Similar Compounds
α-Pyrrolidinohexiophenone: A synthetic stimulant with a similar hexanone chain but different substituents.
1-(4-Morpholinyl)-1-hexanone: Another morpholine derivative with a different substitution pattern.
Uniqueness
1-(2-Phenylmorpholin-4-yl)hexan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenyl group and morpholine ring contribute to its potential as a versatile compound in various research applications.
特性
IUPAC Name |
1-(2-phenylmorpholin-4-yl)hexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-2-3-5-10-16(18)17-11-12-19-15(13-17)14-8-6-4-7-9-14/h4,6-9,15H,2-3,5,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHRBWFCVVNDAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)N1CCOC(C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[[2-(4-Methylphenyl)-1,3-oxazol-4-yl]methyl]piperidin-3-ol](/img/structure/B7525562.png)
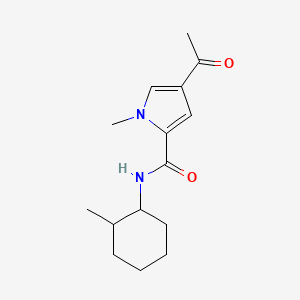
![3-hydroxy-N-[(3-methylphenyl)methyl]adamantane-1-carboxamide](/img/structure/B7525581.png)
![1-(4-fluorophenyl)-2-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)ethanol](/img/structure/B7525587.png)
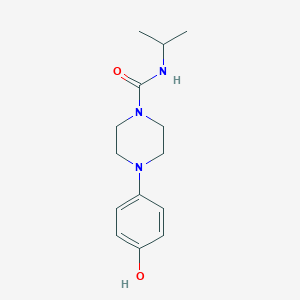
![1-[1-(3-Fluorophenyl)ethyl]-3-propan-2-ylurea](/img/structure/B7525612.png)
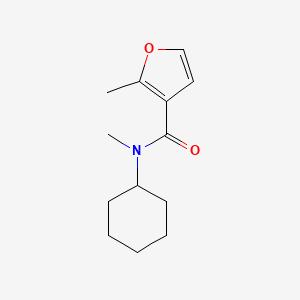
![2-[2-(4-fluorophenyl)pyrrolidin-1-yl]-N,N-dimethylacetamide](/img/structure/B7525619.png)

![3-(2-Hydroxy-3-phenoxypropyl)-6,10-dimethyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7525629.png)

